![molecular formula C23H18N2O3S2 B2389620 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-59-6](/img/structure/B2389620.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as BPTM, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways.
Mechanism of Action
Target of Action
Similar compounds have been found to targetCarbonic Anhydrase 2 .
Mode of Action
It’s known that similar compounds have antibacterial activity, and their mode of action involves interaction with their targets leading to changes in bacterial cells .
Biochemical Pathways
Similar compounds have been found to have antibacterial activity, affecting both gram-negative and gram-positive bacteria .
Pharmacokinetics
Similar compounds have been found to have low mic (minimum inhibitory concentration) against certain bacterial strains , which suggests good bioavailability.
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Action Environment
It’s known that the antibacterial activity of similar compounds can be influenced by the presence of other agents, such as cell-penetrating peptides .
Advantages and Limitations for Lab Experiments
BPTM has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against several enzymes and biological pathways, making it a valuable tool for studying their functions. BPTM is also relatively easy to synthesize and purify, making it accessible to researchers. However, BPTM also has some limitations. It is a small molecule inhibitor, which may limit its specificity and selectivity towards its target enzymes. Furthermore, the inhibitory activity of BPTM may be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the study of BPTM. One direction is to further investigate its potential applications in cancer therapy. BPTM has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in neurodegenerative diseases. BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate the structure-activity relationship of BPTM and its analogs, which could lead to the development of more potent and selective inhibitors.
Synthesis Methods
BPTM can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(methylsulfonyl)benzoyl chloride with 4-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to yield the final product, BPTM. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
BPTM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways, including protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), and the Wnt/β-catenin signaling pathway. BPTM has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, which are known to play a role in neurodegenerative diseases.
properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLAEJECQBIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

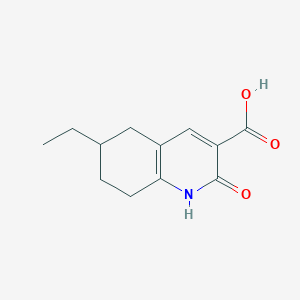
![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)
![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)
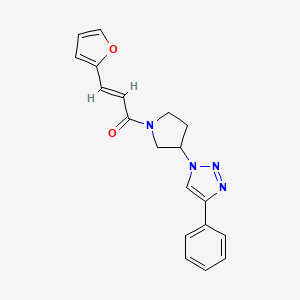
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)
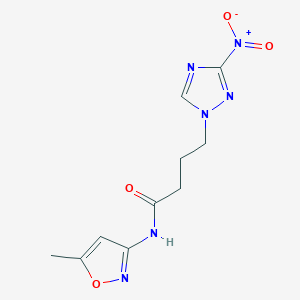
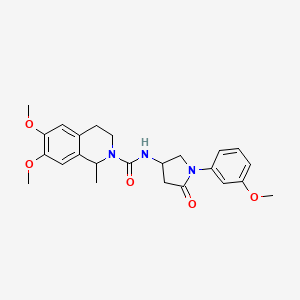
![[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2389552.png)
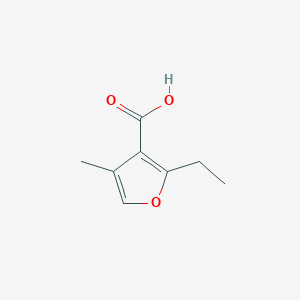


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)